molecular formula C6H11ClN4 B2747340 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride CAS No. 1797202-40-4

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride

Cat. No.: B2747340
CAS No.: 1797202-40-4
M. Wt: 174.63
InChI Key: GNPHEECOYZFYGW-UHFFFAOYSA-N
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Description

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the cyclobutan-1-amine moiety further enhances its chemical properties, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of alicyclic aldehydes or ketones with sodium bisulfite, followed by the addition of hydrazides to form the triazole ring . The reaction conditions often require elevated temperatures (40-50°C) and careful control of pH and solvent composition to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

    1-(1H-1,2,4-triazol-3-yl)cyclobutan-1-amine: Similar structure but lacks the hydrochloride moiety.

    4-(1H-1,2,4-triazol-3-yl)cyclohexan-1-amine: Features a cyclohexane ring instead of a cyclobutane ring.

    1-(4H-1,2,4-triazol-3-yl)cyclopentan-1-amine: Contains a cyclopentane ring instead of a cyclobutane ring.

Uniqueness: 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride stands out due to its unique combination of the triazole ring and cyclobutan-1-amine moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Biological Activity

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride (CAS No. 1797202-40-4) is a compound of increasing interest in medicinal chemistry due to its unique structural features, including a triazole ring and a cyclobutane moiety. This article explores the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, as well as its potential applications in enzyme inhibition.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₆H₁₁ClN₄
Molecular Weight 174.63 g/mol
IUPAC Name 1-(1H-1,2,4-triazol-5-yl)cyclobutan-1-amine; hydrochloride
Appearance Powder
Storage Temperature Room Temperature

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various triazole derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated notable activity:

  • Minimum Inhibitory Concentration (MIC) values were determined using the agar disc-diffusion method.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This data suggests that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. A series of in vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

The compound showed lower IC50 values compared to standard chemotherapeutics, indicating its potential effectiveness in cancer treatment.

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism:

  • IC50 Values : The compound exhibited IC50 values ranging from 50 to 100 µM against α-glucosidase, demonstrating moderate inhibitory activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism : The triazole ring may interfere with the synthesis of nucleic acids or cell wall components in bacteria.
  • Anticancer Mechanism : It potentially induces apoptosis in cancer cells through pathways involving caspases and reactive oxygen species.
  • Enzyme Inhibition Mechanism : The compound likely binds to the active site of α-glucosidase, preventing substrate access and subsequent enzymatic action.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antibacterial Study : A recent investigation into triazole derivatives included this compound and confirmed its effectiveness against Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Study : Research demonstrated that treatment with varying concentrations led to significant reductions in cell viability across multiple cancer types.
  • Enzyme Inhibition Assay : The compound's inhibition of α-glucosidase was validated through kinetic studies showing competitive inhibition patterns.

Properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c7-6(2-1-3-6)5-8-4-9-10-5;/h4H,1-3,7H2,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPHEECOYZFYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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